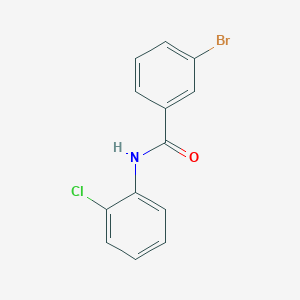![molecular formula C18H18ClFN4O B5676142 (1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)
(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazabicyclo[nonane] derivatives involves complex organic reactions. A related compound, the 3,9-diazabicyclo[3.3.1]nonane, was obtained by cyclization and reduction processes, indicating the potential methods that could be adapted for synthesizing the target molecule (Nikit-skaya & Yakhontov, 1970). The synthesis process involves multiple steps including reduction, debenzylation, and cyclization, highlighting the complexity and the need for precise control over reaction conditions.
Molecular Structure Analysis
The molecular structure of diazabicyclo[nonane] derivatives often features a boat-chair conformation, as observed in 2-aryl-1,3-dibenzoyl-1,3-diazabicyclo[3.3.1]nonanes (Bogdanov et al., 1988). This conformation influences the chemical behavior and reactivity of these compounds, suggesting the importance of conformational analysis in understanding the molecule's properties.
Chemical Reactions and Properties
Diazabicyclo[nonane] derivatives undergo a variety of chemical reactions, such as the Mannich reaction, leading to the synthesis of functionally substituted derivatives (Dotsenko et al., 2007). These reactions expand the chemical diversity of the diazabicyclo[nonane] scaffold and illustrate the molecule's versatility in organic synthesis.
Eigenschaften
IUPAC Name |
(5-chloro-2-fluorophenyl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O/c19-13-3-5-16(20)15(8-13)17(25)24-10-12-2-4-14(24)11-23(9-12)18-21-6-1-7-22-18/h1,3,5-8,12,14H,2,4,9-11H2/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWYPSIGXDDMRR-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=C(C=CC(=C3)Cl)F)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=C(C=CC(=C3)Cl)F)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5676069.png)
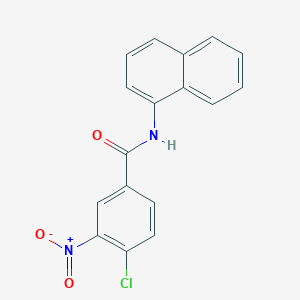
![5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline](/img/structure/B5676080.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5676086.png)
![3-benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676090.png)

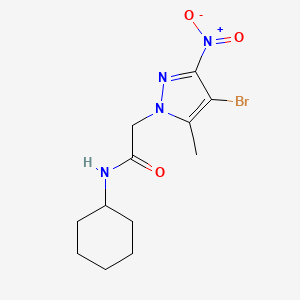
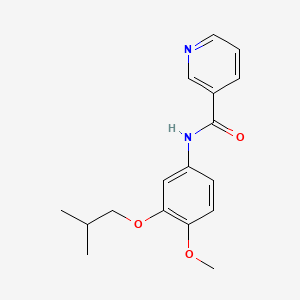
![ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)oxy]acetate](/img/structure/B5676109.png)
![1-naphthyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5676115.png)
![4-{[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5676122.png)
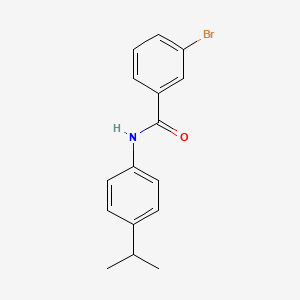
![1-tert-butyl-5-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1H-1,2,4-triazole](/img/structure/B5676129.png)
